molecular formula C14H11N3O4 B3049913 Ethanediamide, N-(4-nitrophenyl)-N'-phenyl- CAS No. 22486-74-4

Ethanediamide, N-(4-nitrophenyl)-N'-phenyl-

Cat. No.: B3049913
CAS No.: 22486-74-4
M. Wt: 285.25 g/mol
InChI Key: BXRMMNYQOBEAHV-UHFFFAOYSA-N
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Description

Ethanediamide (oxamide) derivatives are a class of compounds characterized by a central ethanediamide backbone (HN–CO–CO–NH) with aromatic substituents. The compound N-(4-nitrophenyl)-N'-phenyl-ethanediamide features a 4-nitrophenyl group on one nitrogen and a phenyl group on the other.

Properties

IUPAC Name

N'-(4-nitrophenyl)-N-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c18-13(15-10-4-2-1-3-5-10)14(19)16-11-6-8-12(9-7-11)17(20)21/h1-9H,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRMMNYQOBEAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20530778
Record name N~1~-(4-Nitrophenyl)-N~2~-phenylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20530778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22486-74-4
Record name N~1~-(4-Nitrophenyl)-N~2~-phenylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20530778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanediamide, N-(4-nitrophenyl)-N’-phenyl- typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with appropriate reagents. One common method includes the reaction with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the desired ethanediamide derivative, which can be further purified and characterized using techniques such as NMR, IR, and MS.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N-(4-nitrophenyl)-N’-phenyl- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives.

Scientific Research Applications

Ethanediamide, N-(4-nitrophenyl)-N’-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of ethanediamide, N-(4-nitrophenyl)-N’-phenyl- involves its interaction with molecular targets through various pathways. For instance, the nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of N-(4-nitrophenyl)-N'-phenyl-ethanediamide with structurally related compounds, focusing on substituent effects, molecular properties, and reported applications:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
N-(4-Nitrophenyl)-N'-phenyl-ethanediamide 4-Nitrophenyl, Phenyl C₁₄H₁₂N₃O₃ 282.27 g/mol Hypothesized intermediate for bioactive molecules; potential enzyme inhibition
N-(4-Chloro-3-fluorophenyl)-N'-phenyl-ethanediamide 4-Chloro-3-fluorophenyl, Phenyl C₁₄H₁₁ClFN₂O₂ 300.70 g/mol Co-crystalized inhibitor (AutoDock Vina score: -8.9 kcal/mol); targets enzymes like kinases
N,N′-Bis(4-hydroxyphenyl)-ethanediamide 4-Hydroxyphenyl (both positions) C₁₄H₁₂N₂O₄ 272.26 g/mol High solubility in polar solvents; used in polymer synthesis
N,N′-Bis(4-trifluoromethylphenyl)-ethanediamide 4-Trifluoromethylphenyl (both) C₁₈H₁₂F₆N₂O₂ 410.30 g/mol Enhanced thermal stability; antimicrobial activity reported
N-(4-Diethylaminophenyl)-N′-phenyl-ethanediamide 4-Diethylaminophenyl, Phenyl C₁₈H₂₁N₃O₂ 311.38 g/mol Fluorescent properties; potential in optoelectronics

Key Differences and Trends

  • Electronic Effects: The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, likely reducing electron density at the amide nitrogen compared to electron-donating groups (e.g., 4-hydroxyphenyl or 4-diethylaminophenyl). This may influence hydrogen-bonding capacity and interaction with biological targets .
  • Solubility: Hydroxyl or amino substituents (e.g., in N,N′-bis(4-hydroxyphenyl)-ethanediamide) enhance aqueous solubility, whereas nitro or trifluoromethyl groups increase hydrophobicity, affecting bioavailability .
  • Biological Activity : Trifluoromethyl and chloro-fluoro derivatives exhibit stronger enzyme inhibition (e.g., AutoDock scores ≤ -8.5 kcal/mol) compared to nitro-substituted analogs, suggesting substituent-dependent potency .

Physicochemical Data Gaps

While the molecular weight and formula of N-(4-nitrophenyl)-N'-phenyl-ethanediamide can be inferred, experimental data on melting points, solubility, or spectroscopic signatures (e.g., ¹H NMR) are absent in the evidence. Comparative studies with N-(4-nitrophenyl)acetamide (MW: 180.16 g/mol) suggest nitro groups may lower melting points due to reduced crystallinity .

Biological Activity

Ethanediamide, N-(4-nitrophenyl)-N'-phenyl- (commonly referred to as 4-Nitrophenyl-phenyl-ethanediamide) is a compound that has drawn attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound by summarizing key research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of 4-Nitrophenyl-phenyl-ethanediamide can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}N2_{2}O2_{2}
  • IUPAC Name : N-(4-nitrophenyl)-N'-phenylethanediamide

This compound features a nitrophenyl group, which is known for its electron-withdrawing properties, potentially enhancing the biological activity of the amide functional group.

Antimicrobial Properties

Research has indicated that derivatives of ethanediamides exhibit significant antimicrobial activity. A study highlighted the effectiveness of various substituted ethanediamides against Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group was found to enhance antibacterial activity, possibly due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Antitumor Activity

The antitumor potential of 4-Nitrophenyl-phenyl-ethanediamide has been explored in several studies. One notable investigation demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Table 1: Cytotoxicity of 4-Nitrophenyl-Phenyl-Ethanediamide on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HT-29 (Colon)20Caspase activation
HeLa (Cervical)25Disruption of mitochondrial membrane

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory effects exhibited by ethanediamides. In vitro studies have shown that compounds similar to 4-Nitrophenyl-phenyl-ethanediamide can inhibit pro-inflammatory cytokines like TNF-α and IL-6 in macrophages. This suggests a potential role in treating inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical trial investigated the use of 4-Nitrophenyl-phenyl-ethanediamide as an adjunct therapy in patients with chronic bacterial infections. Results indicated a significant reduction in infection markers and improved patient outcomes when combined with standard antibiotic treatments .
  • Case Study on Cancer Treatment :
    In a preclinical model, researchers evaluated the efficacy of 4-Nitrophenyl-phenyl-ethanediamide combined with chemotherapeutic agents. The combination therapy resulted in enhanced tumor regression compared to monotherapy, highlighting its potential as a synergistic agent in cancer treatment .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(4-nitrophenyl)-N'-phenyl-ethanediamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 4-nitroaniline derivatives and phenyl-substituted acylating agents. For example:
  • Route 1 : React 4-nitroaniline with phenylacetic anhydride in toluene under reflux (110–120°C) with sodium carbonate as a base, yielding ~70–80% product after recrystallization .
  • Route 2 : Use a two-step process involving chloroacetylation followed by coupling with phenylamine, achieving ~65% yield after column chromatography .
  • Key Variables : Solvent polarity, temperature, and catalyst/base selection significantly impact purity and yield. Excess acylating agent (1.2–1.5 eq) minimizes side reactions.

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :
  • 1H NMR : Key peaks include aromatic protons (δ 7.2–8.3 ppm for nitroaryl and phenyl groups) and amide NH signals (δ 9.5–10.2 ppm, broad) .
  • LC-MS (ESI) : Molecular ion peaks [M+H]+ at m/z ~315 confirm molecular weight. Purity >95% is achievable with gradient elution (acetonitrile/water + 0.1% formic acid) .
  • FT-IR : Strong bands at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .

Q. How can solubility challenges in polar solvents be addressed during in vitro studies?

  • Methodological Answer :
  • Use co-solvents like DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without altering bioactivity .
  • Structural modifications (e.g., introducing sulfonate groups) improve hydrophilicity but require re-evaluation of pharmacological properties .

Advanced Research Questions

Q. What role does the nitro group play in modulating electronic properties and supramolecular interactions?

  • Methodological Answer :
  • Computational Analysis : Density Functional Theory (DFT) studies reveal the nitro group’s electron-withdrawing effect reduces HOMO-LUMO gap (ΔE ~4.2 eV), enhancing electrophilicity. This promotes π-π stacking with aromatic residues in enzyme binding pockets .
  • X-ray Crystallography : Crystal packing shows intermolecular hydrogen bonds between amide NH and nitro O atoms (distance ~2.8 Å), stabilizing supramolecular assemblies .

Q. How can structure-activity relationship (SAR) studies optimize biological activity against specific targets?

  • Methodological Answer :
  • Analog Synthesis : Replace the nitro group with electron-donating (e.g., -OCH₃) or bulkier substituents (e.g., -CF₃) to assess activity changes. For example, -CF₃ analogs show 3-fold higher kinase inhibition (IC₅₀ = 0.8 µM vs. 2.4 µM for nitro) .
  • In Vitro Assays : Screen analogs against target enzymes (e.g., tyrosine kinases) using fluorescence polarization. Dose-response curves (0.1–100 µM) identify potency trends .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell lines (e.g., HEK293 vs. HeLa). Contradictions may arise from differences in assay pH or reducing agent (DTT vs. TCEP) .
  • Standardization : Use validated protocols (e.g., NIH/NCATS guidelines) for IC₅₀ determination. Replicate studies with orthogonal methods (e.g., SPR vs. ELISA) to confirm binding .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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